molecular formula C8H8FNO2S B14614129 2-Anilinoethene-1-sulfonyl fluoride CAS No. 60538-08-1

2-Anilinoethene-1-sulfonyl fluoride

Cat. No.: B14614129
CAS No.: 60538-08-1
M. Wt: 201.22 g/mol
InChI Key: BXKKKGBTVZJIIF-UHFFFAOYSA-N
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Description

2-Anilinoethene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as chemical biology, medicinal chemistry, and materials science. The presence of both an aniline group and a sulfonyl fluoride group in its structure provides it with distinctive chemical properties that are exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of aniline with ethenesulfonyl fluoride under mild conditions. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack of the aniline on the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as intermediates. These intermediates are then subjected to a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .

Mechanism of Action

The mechanism of action of 2-Anilinoethene-1-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes such as serine proteases by blocking their active sites . Additionally, the compound can target other nucleophilic residues, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the context and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Anilinoethene-1-sulfonyl fluoride is unique due to the presence of both an aniline group and a sulfonyl fluoride group, which provides it with distinctive chemical properties. Its ability to covalently modify a wide range of nucleophilic residues in proteins makes it a versatile tool in chemical biology and medicinal chemistry .

Properties

CAS No.

60538-08-1

Molecular Formula

C8H8FNO2S

Molecular Weight

201.22 g/mol

IUPAC Name

2-anilinoethenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H

InChI Key

BXKKKGBTVZJIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CS(=O)(=O)F

Origin of Product

United States

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